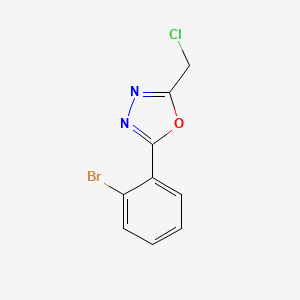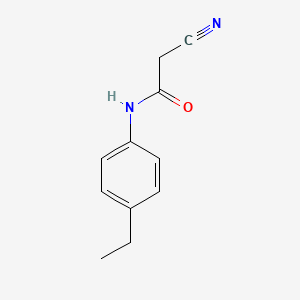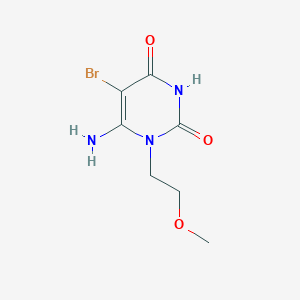
1-氨基-3-苯氧基丙烷-2-醇盐酸盐
描述
“1-Amino-3-phenoxypropan-2-ol hydrochloride” is a chemical compound with the molecular formula C9H14ClNO2 . It has been identified as a novel antibacterial compound active against persisters of Pseudomonas aeruginosa .
Synthesis Analysis
The synthesis of related compounds such as 1-Phenoxy-2-propanol (PP), a gycol ether, can be achieved by reacting propylene oxide with phenol in the presence of Al2O3-MgO/Fe3O4 catalyst .
Molecular Structure Analysis
The molecular structure of “1-Amino-3-phenoxypropan-2-ol hydrochloride” consists of 9 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact mass of the molecule is 167.094628657 g/mol .
科学研究应用
Proteomics Research
1-Amino-3-phenoxypropan-2-ol hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is involved in the synthesis of peptides and proteins for experimental and therapeutic purposes. Its role in proteomics is crucial for understanding protein interactions, post-translational modifications, and the complex dynamics within the proteome .
Biochemical Assays
1-Amino-3-phenoxypropan-2-ol hydrochloride: is involved in biochemical assays, such as enzyme activity measurements and receptor-ligand binding studies. It can act as a substrate or inhibitor in these assays, providing insights into biochemical pathways and molecular interactions .
未来方向
属性
IUPAC Name |
1-amino-3-phenoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-6-8(11)7-12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPNVEWPVBNLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369357 | |
| Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-phenoxypropan-2-ol hydrochloride | |
CAS RN |
4287-20-1 | |
| Record name | 2-Propanol, 1-amino-3-phenoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4287-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)
